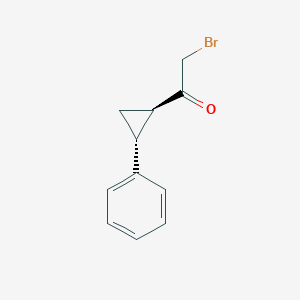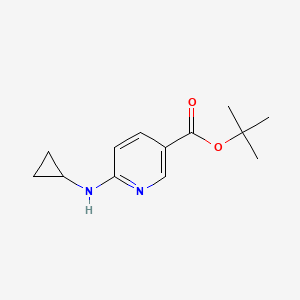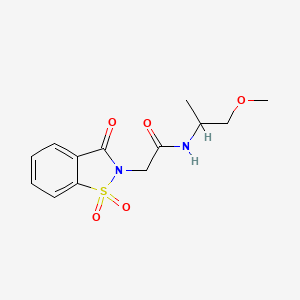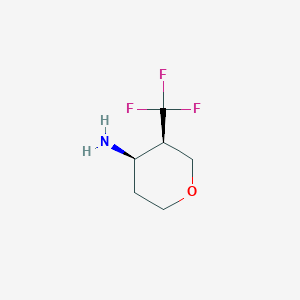
1beta-(Bromoacetil)-2alfa-fenilciclopropano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1beta-(Bromoacetyl)-2alpha-phenylcyclopropane is an organic compound characterized by the presence of a bromoacetyl group attached to a cyclopropane ring, which is further substituted with a phenyl group
Aplicaciones Científicas De Investigación
1beta-(Bromoacetyl)-2alpha-phenylcyclopropane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
The primary target of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane, also known as 2-bromo-1-[(1R,2R)-2-phenylcyclopropyl]ethanone, is Interleukin-1β (IL-1β) . IL-1β is a potent inflammatory cytokine that plays a crucial role in immune defense and immune-mediated diseases . It is produced predominantly by myeloid cells such as macrophages, neutrophils, and mast cells .
Mode of Action
The compound interacts with IL-1β and neutralizes its inflammatory activity by blocking its interaction with IL-1 receptors . The crystal structure of a similar compound bound to human IL-1β reveals a complex surface epitope with an intricate network of well-ordered water molecules at the antibody-antigen interface .
Biochemical Pathways
The compound affects the IL-1β pathway, which plays a pivotal role in local and systemic inflammatory responses . By blocking the interaction of IL-1β with its receptor, the compound disrupts the signaling cascade that leads to the production of pro-inflammatory cytokines and growth factors .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By neutralizing IL-1β, the compound can mitigate the inflammatory response, potentially alleviating symptoms of diseases characterized by excessive inflammation .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the compound’s solubility and stability . Additionally, the presence of other biomolecules in the cellular environment could potentially impact the compound’s interaction with IL-1β .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane typically involves the reaction of a cyclopropane derivative with bromoacetyl bromide. One common method is the bromination of a cyclopropane precursor followed by acetylation. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Bromination: The cyclopropane precursor is treated with bromine in the presence of a solvent to introduce the bromo group.
Acetylation: The brominated cyclopropane is then reacted with bromoacetyl bromide in the presence of a base to yield 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1beta-(Bromoacetyl)-2alpha-phenylcyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Cyclization Reactions: The presence of the cyclopropane ring allows for potential cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromoacetyl)coumarins: These compounds share the bromoacetyl group but differ in their core structure, which is based on the coumarin ring system.
Bromoacetylated Peptides: These peptides contain the bromoacetyl group attached to amino acid residues, offering different biological activities.
Uniqueness
1beta-(Bromoacetyl)-2alpha-phenylcyclopropane is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
2-bromo-1-[(1R,2R)-2-phenylcyclopropyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-7-11(13)10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDDRMXZVRTVMO-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)CBr)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)CBr)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62608-41-7 |
Source


|
| Record name | rac-2-bromo-1-[(1R,2R)-2-phenylcyclopropyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2416618.png)


![N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2416623.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride](/img/structure/B2416625.png)


![N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2416630.png)

![N-(4-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2416634.png)

![3-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2416636.png)
![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)
